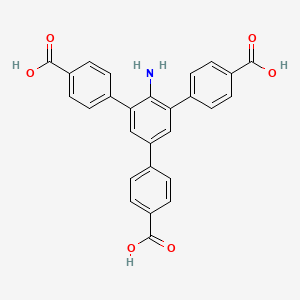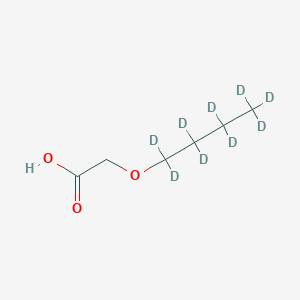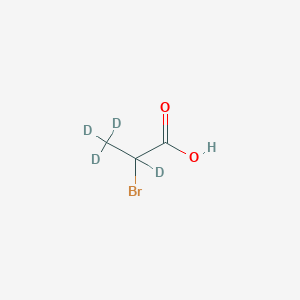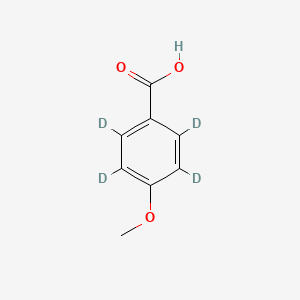![molecular formula C11H11ClN2O3S B1381534 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride CAS No. 1580483-91-5](/img/structure/B1381534.png)
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride (4-PESC) is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used for a variety of applications, including synthesis, biochemical and physiological studies, and lab experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(1H-pyrazol-1-yl)ethanol in the presence of a suitable base to form the intermediate 4-[2-(1H-pyrazol-1-yl)ethoxy]benzenesulfonyl chloride, which is then treated with thionyl chloride to yield the final product.
Starting Materials
4-hydroxybenzenesulfonyl chloride, 2-(1H-pyrazol-1-yl)ethanol, Suitable base, Thionyl chloride
Reaction
Step 1: 4-hydroxybenzenesulfonyl chloride is dissolved in a suitable solvent and cooled to 0-5°C., Step 2: A solution of 2-(1H-pyrazol-1-yl)ethanol in a suitable solvent is added dropwise to the above solution with stirring., Step 3: The reaction mixture is stirred at room temperature for a suitable period of time until TLC analysis indicates complete consumption of the starting material., Step 4: A suitable base is added to the reaction mixture to neutralize the HCl generated during the reaction., Step 5: The resulting solid is filtered and washed with a suitable solvent to yield the intermediate 4-[2-(1H-pyrazol-1-yl)ethoxy]benzenesulfonyl chloride., Step 6: The intermediate is dissolved in a suitable solvent and treated with thionyl chloride., Step 7: The reaction mixture is heated to reflux for a suitable period of time until TLC analysis indicates complete consumption of the starting material., Step 8: The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield the final product, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride.
Aplicaciones Científicas De Investigación
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as 4-chlorobenzene-1-sulfonamide (4-CBSA) and 4-chlorobenzene-1-sulfonyl chloride (4-CBSC). It is also used in biochemical and physiological studies, as it can be used to study the effects of various compounds on cell function. Additionally, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is used in lab experiments, as it can be used to study the effects of various compounds on the environment.
Mecanismo De Acción
The mechanism of action of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is not fully understood. However, it is believed that 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride binds to receptors on the cell membrane, which then triggers a series of biochemical reactions. These reactions result in changes in the cell’s metabolism, which can then lead to changes in the cell’s behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride are not fully understood. However, studies have shown that 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can affect the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has been shown to affect the activity of certain hormones, such as cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has several advantages for lab experiments. It is a stable compound, making it easy to store and transport. Additionally, it is a relatively inexpensive compound, making it an economical choice for research. However, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride also has some limitations. It has a low solubility in water, making it difficult to use in some experiments. Additionally, it is toxic and can be hazardous if handled improperly.
Direcciones Futuras
There are several potential future directions for 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride research. One potential direction is to explore its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential environmental applications. Finally, further research could be conducted to explore its potential industrial applications.
Propiedades
IUPAC Name |
4-(2-pyrazol-1-ylethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-18(15,16)11-4-2-10(3-5-11)17-9-8-14-7-1-6-13-14/h1-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAIQRHSWYCAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1381451.png)
![2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile](/img/structure/B1381452.png)

![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)







![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)
